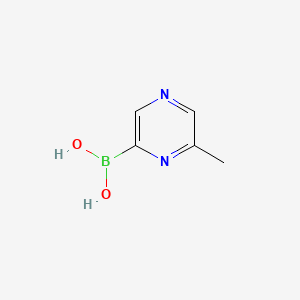
(6-Methylpyrazin-2-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Methylpyrazin-2-YL)boronic acid” is a chemical compound with the molecular formula C5H7BN2O2 and a molecular weight of 137.93 . It is used for research purposes .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds which includes “(6-Methylpyrazin-2-YL)boronic acid”, has been reviewed recently . The main strategies to synthesize borinic acids involve the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Another approach involves the halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation .Molecular Structure Analysis
The molecular structure of “(6-Methylpyrazin-2-YL)boronic acid” consists of 5 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(6-Methylpyrazin-2-YL)boronic acid” should be stored in an inert atmosphere, under -20°C . Other specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including “(6-Methylpyrazin-2-YL)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This could potentially include “(6-Methylpyrazin-2-YL)boronic acid”, although specific research would be needed to confirm this.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This suggests that “(6-Methylpyrazin-2-YL)boronic acid” could potentially be used in protein manipulation and modification.
Separation Technologies
Boronic acids have been used in separation technologies . Given the chemical properties of “(6-Methylpyrazin-2-YL)boronic acid”, it could potentially be used in similar applications.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . For example, the drug bortezomib is a boronic acid derivative . It’s possible that “(6-Methylpyrazin-2-YL)boronic acid” could have similar therapeutic applications, although specific research would be needed to confirm this.
Inhibition of Efflux Pumps
Heterocyclic boronic acid compounds have been tested for the inhibition of NorA efflux pumps . “(6-Methylpyrazin-2-YL)boronic acid”, being a heterocyclic boronic acid, could potentially be used in similar applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (6-Methylpyrazin-2-YL)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (6-Methylpyrazin-2-YL)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, (6-Methylpyrazin-2-YL)boronic acid, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by (6-Methylpyrazin-2-YL)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the Passerini-type three-component coupling reaction, leading to the synthesis of α-hydroxyketones .
Pharmacokinetics
It’s known that boronic acids and their derivatives have a relatively stable nature and are readily prepared . They are generally environmentally benign and have rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of (6-Methylpyrazin-2-YL)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the creation of complex molecules with high functional group tolerance . In the Passerini-type reaction, it contributes to the synthesis of α-hydroxyketones .
Action Environment
The action of (6-Methylpyrazin-2-YL)boronic acid is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound has been isolated from deep-sea actinomycetes, indicating its stability under extreme environmental conditions .
Propiedades
IUPAC Name |
(6-methylpyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWHUPXWBGFPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=N1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyrazin-2-YL)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)
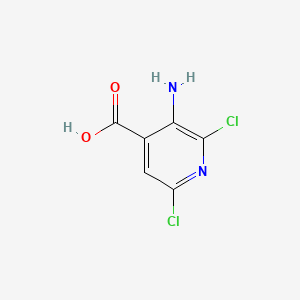
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)

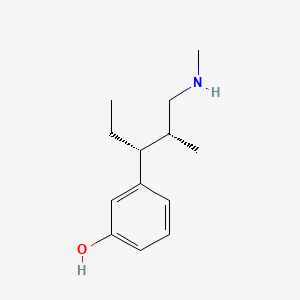
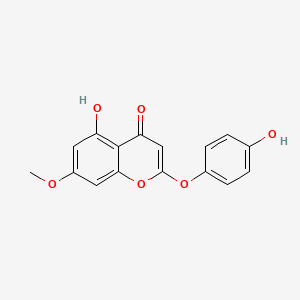
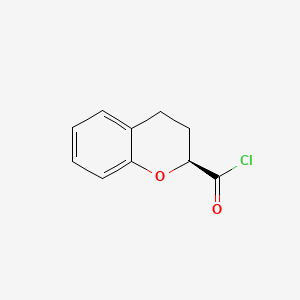
![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
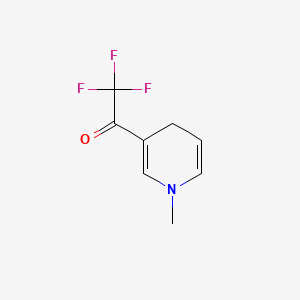
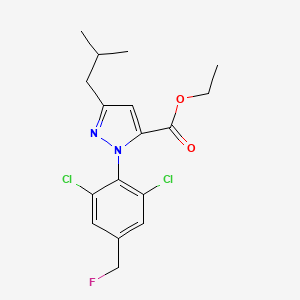
phosphinyl]acetic acid](/img/structure/B590751.png)
![3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B590752.png)